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Compound of Interest

Compound Name: 2-Iodo-4-nitroanisole

CAS No.: 5399-03-1

Cat. No.: B188917

Get Quote

Introduction

2-Iodo-4-nitroanisole (CAS No: 5399-03-1) is a vital intermediate in organic synthesis,

particularly in the development of pharmaceuticals and novel chemical entities.[1] Its molecular

structure, featuring an iodinated phenyl ring activated by a nitro group and a methoxy group,

presents a unique combination of functionalities that require a multi-faceted analytical approach

for unambiguous characterization. This guide provides a comprehensive overview of the

essential analytical techniques and detailed protocols for the structural elucidation and purity

assessment of 2-Iodo-4-nitroanisole. The methodologies outlined herein are designed to be

robust and self-validating, ensuring the highest degree of scientific integrity for researchers and

drug development professionals.

Molecular Structure and Properties

Molecular Formula: C₇H₆INO₃

Molecular Weight: 279.03 g/mol

Appearance: Typically a solid at room temperature.
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Key Structural Features: A benzene ring substituted with an iodine atom at position 2, a nitro

group at position 4, and a methoxy group at position 1.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-
Iodo-4-nitroanisole, both ¹H and ¹³C NMR are indispensable for confirming the substitution

pattern on the aromatic ring and the presence of the methoxy group.

¹H NMR Spectroscopy: Probing the Proton Environment
Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃

is critical for dissolving the analyte without introducing interfering proton signals. A standard

operating frequency of 300 MHz or higher is recommended to achieve adequate signal

dispersion for the aromatic protons.[1]

Expected ¹H NMR Spectral Data (in DMSO-d₆):[1]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol: ¹H NMR Analysis of 2-Iodo-4-nitroanisole

Sample Preparation: Accurately weigh 5-10 mg of 2-Iodo-4-nitroanisole and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry

NMR tube.
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Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse

angle, 2-second relaxation delay, 16-32 scans).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm).

Integrate the peaks to determine the relative proton ratios.

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality of Experimental Choices: Proton-decoupled ¹³C NMR is employed to simplify the

spectrum, yielding a single peak for each unique carbon atom. The chemical shifts are

indicative of the electronic environment of each carbon.

Expected ¹³C NMR Resonances:

While a specific literature source for the ¹³C NMR of 2-Iodo-4-nitroanisole is not readily

available, predicted values based on substituent effects can be estimated. The carbon attached

to the iodine will be significantly shielded, while the carbons attached to the nitro and methoxy

groups will be deshielded.
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Protocol: ¹³C NMR Analysis of 2-Iodo-4-nitroanisole

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument Setup:

Tune the probe to the ¹³C frequency.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C

and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer

relaxation delay (e.g., 5 seconds) are typically required.

Data Processing:

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. It also provides valuable structural information through

fragmentation patterns.

Electrospray Ionization (ESI-MS): Soft Ionization for
Molecular Ion Confirmation
Causality of Experimental Choices: ESI is a soft ionization technique that typically results in

minimal fragmentation, making it ideal for confirming the molecular weight of the parent

molecule. The analysis is often coupled with liquid chromatography (LC) for online separation

and analysis.

Expected ESI-MS Data:
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🔒 FULL PROTOCOL TRUNCATED
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Data sourced from PubChemLite.[2]

Protocol: LC-ESI-MS Analysis of 2-Iodo-4-nitroanisole

Sample Preparation: Prepare a dilute solution of 2-Iodo-4-nitroanisole (e.g., 10-100 µg/mL)

in a suitable solvent such as acetonitrile or methanol.

LC-MS System Configuration:

LC System:

Column: A reverse-phase C18 column is suitable.

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an

acid (e.g., 0.1% formic acid for positive ion mode) to facilitate ionization.[3]

Flow Rate: Typically 0.2-0.5 mL/min.

MS System (ESI Source):

Ionization Mode: Positive or negative ion mode.

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas: Nitrogen, at a pressure and temperature optimized for desolvation.

Data Acquisition:
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Inject a small volume (e.g., 1-5 µL) of the sample solution.

Acquire mass spectra over a relevant m/z range (e.g., 100-500).

Data Analysis:

Extract the mass spectrum corresponding to the chromatographic peak of 2-Iodo-4-
nitroanisole.

Identify the molecular ion peak and any common adducts.

Section 3: Chromatographic Techniques
Chromatography is essential for assessing the purity of 2-Iodo-4-nitroanisole and for

separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: Reverse-phase HPLC is the method of choice for analyzing

moderately polar organic compounds like 2-Iodo-4-nitroanisole.[3] A C18 stationary phase

provides good retention, and a mobile phase of acetonitrile and water allows for the elution of

the analyte with good peak shape. UV detection is highly effective due to the presence of the

chromophoric nitrobenzene system.

Protocol: Purity Analysis by RP-HPLC

System Preparation:

HPLC System: A standard HPLC system with a UV detector.

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). For MS

compatibility, replace any non-volatile acids with formic acid.[3] The mobile phase should

be filtered and degassed.

Method Parameters:

Flow Rate: 1.0 mL/min.[4]
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Injection Volume: 10 µL.

Column Temperature: Ambient or controlled (e.g., 25 °C).

UV Detection Wavelength: 275 nm is a suitable wavelength for detection.[4]

Analysis:

Prepare a standard solution of 2-Iodo-4-nitroanisole of known concentration.

Prepare the sample solution to be analyzed at a similar concentration.

Inject the standard and sample solutions.

Determine the retention time of 2-Iodo-4-nitroanisole from the standard chromatogram.

Calculate the purity of the sample by the area percent method, assuming all components

have a similar response factor at the chosen wavelength.

Section 4: Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present

in a molecule.

Causality of Experimental Choices: The sample can be analyzed as a solid (using KBr pellet or

ATR) or as a solution. The key is to obtain a high-quality spectrum that clearly shows the

characteristic vibrational frequencies.

Expected Characteristic FT-IR Absorption Bands:
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol: FT-IR Analysis

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Iodo-4-nitroanisole with approximately 100 mg of dry

KBr powder in an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the major absorption bands and assign them to the corresponding functional

groups.

Section 5: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is particularly useful for conjugated systems.
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Causality of Experimental Choices: The choice of solvent is important as it can influence the

position of the absorption maxima. A non-polar solvent like cyclohexane or a polar solvent like

ethanol can be used. The spectrum of anisole in cyclohexane shows a maximum absorption at

220 nm.[5] The presence of the nitro group is expected to shift the absorption to longer

wavelengths.

Protocol: UV-Vis Analysis

Sample Preparation: Prepare a dilute solution of 2-Iodo-4-nitroanisole in a UV-transparent

solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be

adjusted to give an absorbance reading between 0.1 and 1.0.

Data Acquisition:

Record a baseline spectrum using a cuvette containing only the solvent.

Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400

nm.

Data Analysis:

Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualization of the Analytical Workflow

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Caption: Integrated workflow for the comprehensive characterization of 2-Iodo-4-nitroanisole.

Safety Precautions
2-Iodo-4-nitroanisole should be handled with appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-

ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on

handling, storage, and disposal.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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